molecular formula C16H16N6O B2431598 N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)picolinamide CAS No. 1396760-82-9

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)picolinamide

Cat. No.: B2431598
CAS No.: 1396760-82-9
M. Wt: 308.345
InChI Key: AIUYQNKIEMMQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)picolinamide is a complex organic compound that features a pyrrole ring, a pyridazine ring, and a picolinamide moiety. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse applications in pharmaceuticals, organic materials, and bioactive molecules .

Chemical Reactions Analysis

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)picolinamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)picolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)picolinamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)picolinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of rings and functional groups, which contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16(13-5-1-2-8-17-13)19-10-9-18-14-6-7-15(21-20-14)22-11-3-4-12-22/h1-8,11-12H,9-10H2,(H,18,20)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUYQNKIEMMQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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